N,N-Diethyl-1H-benzo[d]imidazol-6-amine
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Overview
Description
N,N-Diethyl-1H-benzo[d]imidazol-6-amine is a heterocyclic compound featuring a benzimidazole core with diethylamine substitution. Benzimidazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 1H-benzo[d]imidazole.
Alkylation: The benzimidazole core is alkylated using diethylamine in the presence of a suitable base such as sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to facilitate the nucleophilic substitution.
Industrial Production Methods
In industrial settings, the synthesis of N,N-Diethyl-1H-benzo[d]imidazol-6-amine may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and automated systems are often employed to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N,N-Diethyl-1H-benzo[d]imidazol-6-amine can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions. Common reagents include halogens for electrophilic substitution and alkyl halides for nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, halogens, and other electrophiles
Major Products
Oxidation: N-oxide derivatives
Reduction: Reduced amine derivatives
Substitution: Various substituted benzimidazole derivatives
Scientific Research Applications
Chemistry
N,N-Diethyl-1H-benzo[d]imidazol-6-amine is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential pharmaceutical applications.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. It is also explored for its antimicrobial and antifungal properties.
Medicine
Medicinal chemistry research focuses on the compound’s potential as a therapeutic agent. It is investigated for its anticancer, antiviral, and anti-inflammatory activities.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N,N-Diethyl-1H-benzo[d]imidazol-6-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Its effects on cellular pathways are studied to understand its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-1H-benzo[d]imidazol-6-amine
- N,N-Diethyl-1H-benzo[d]imidazol-2-amine
- N,N-Diethyl-2-methyl-1H-benzo[d]imidazol-6-amine
Uniqueness
N,N-Diethyl-1H-benzo[d]imidazol-6-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable tool for researchers and industry professionals alike.
Properties
Molecular Formula |
C11H15N3 |
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Molecular Weight |
189.26 g/mol |
IUPAC Name |
N,N-diethyl-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C11H15N3/c1-3-14(4-2)9-5-6-10-11(7-9)13-8-12-10/h5-8H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
QXMSBIXEGFWBGP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)N=CN2 |
Origin of Product |
United States |
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